1,2-Dichloroethane-d4 (CAS 17060-07-0) is a highly isotopically enriched (>99 atom % D) halogenated solvent characterized by a boiling point of 83.5 °C and a dielectric constant of approximately 10.5. In procurement, it is primarily sourced as an internal standard for the quantification of volatile organic compounds (VOCs) via GC-MS and as a specialized NMR solvent . Its combination of moderate polarity, lack of protic exchange, and elevated boiling point makes it a critical material for both environmental testing laboratories and synthetic chemists requiring variable-temperature structural analysis.
Substituting 1,2-Dichloroethane-d4 with the ubiquitous NMR solvent Chloroform-d (CDCl3) severely limits variable-temperature (VT) NMR studies, as CDCl3 boils at 61.2 °C, risking sample loss and tube rupture above 50 °C . Conversely, attempting to use non-deuterated 1,2-dichloroethane or a generic halogenated internal standard in GC-MS environmental assays fails to provide the exact co-elution and distinct mass shift (+4 Da) required to correct for matrix effects and extraction losses of native 1,2-dichloroethane [1]. Furthermore, substituting with higher-boiling deuterated solvents like 1,1,2,2-tetrachloroethane-d2 introduces unnecessary toxicity, higher viscosity, and different solvation dynamics that can alter the conformational state of the target analyte.
For structural elucidation requiring elevated temperatures, 1,2-Dichloroethane-d4 offers a significantly expanded thermal window compared to standard Chloroform-d. With a boiling point of 83.5 °C, DCE-d4 safely supports VT-NMR experiments up to approximately 75 °C . In contrast, CDCl3 (bp 61.2 °C) is typically restricted to temperatures below 50 °C to prevent solvent boiling, concentration changes, and NMR tube overpressurization . This thermal advantage is critical for resolving rotational barriers, conformer interconversions, and polymer chain dynamics that remain broadened or frozen on the NMR timescale at lower temperatures.
| Evidence Dimension | Boiling point and safe VT-NMR upper limit |
| Target Compound Data | bp 83.5 °C, safe VT limit ~75 °C |
| Comparator Or Baseline | Chloroform-d (CDCl3): bp 61.2 °C, safe VT limit ~50 °C |
| Quantified Difference | +22.3 °C boiling point extension |
| Conditions | Standard sealed NMR tube at atmospheric pressure |
Enables researchers to perform high-temperature conformational and kinetic studies without switching to highly viscous or difficult-to-remove solvents like TCE-d2 or DMSO-d6.
In environmental analysis of volatile organic compounds (VOCs), accurate quantification relies on internal standards that perfectly mimic the target analyte's extraction and chromatographic behavior. 1,2-Dichloroethane-d4 co-elutes exactly with native 1,2-dichloroethane but provides a +4 Da mass shift (m/z 102 vs. m/z 98 for the molecular ion) . This distinct mass channel prevents cross-talk and allows the mass spectrometer to independently track the deuterated standard to correct for matrix suppression and purge-and-trap recovery variations, a feat impossible when using generic internal standards like fluorobenzene that elute at different retention times .
| Evidence Dimension | Mass-to-charge (m/z) ratio and retention time |
| Target Compound Data | m/z 102 molecular ion, exact co-elution |
| Comparator Or Baseline | Native 1,2-Dichloroethane: m/z 98 molecular ion |
| Quantified Difference | +4 Da mass shift with zero retention time deviation |
| Conditions | Purge-and-trap GC-MS (e.g., EPA Method 8260) |
Procurement of this exact isotopologue is a strict regulatory and methodological requirement for the accurate, matrix-corrected quantification of 1,2-dichloroethane in environmental water and soil samples.
While both are non-coordinating halogenated solvents, 1,2-Dichloroethane-d4 provides a significantly more polar solvation environment than Chloroform-d. The dielectric constant of DCE-d4 is approximately 10.5, more than double that of CDCl3 (4.8) [1]. This elevated polarity is highly effective at solubilizing polar organometallic complexes, charged species, and specific block copolymers that tend to aggregate, precipitate, or exhibit severe line broadening in CDCl3 [1]. Consequently, DCE-d4 maintains the inertness of a chlorocarbon while offering solvation characteristics closer to those of more polar, protic, or coordinating solvents.
| Evidence Dimension | Dielectric constant (polarity) |
| Target Compound Data | Dielectric constant (ε) ≈ 10.5 |
| Comparator Or Baseline | Chloroform-d (CDCl3): Dielectric constant (ε) ≈ 4.8 |
| Quantified Difference | >2x increase in dielectric constant |
| Conditions | Liquid phase at 20-25 °C |
Prevents sample aggregation and precipitation during NMR analysis of moderately polar compounds, ensuring high-resolution spectra without using coordinating solvents like DMSO-d6.
1,2-Dichloroethane-d4 is a mandated or highly recommended internal standard and surrogate for the analysis of volatile organic compounds in water and soil matrices using purge-and-trap GC-MS [1]. Its +4 Da mass shift and exact co-elution with native 1,2-dichloroethane allow analytical laboratories to accurately correct for extraction efficiency and matrix suppression, ensuring strict regulatory compliance[1].
Due to its elevated boiling point (83.5 °C), DCE-d4 is the solvent of choice for variable-temperature NMR studies up to 75 °C . It is particularly useful for materials science and synthetic chemistry workflows investigating the conformational dynamics, rotational barriers, and kinetic isotope effects of molecules that are poorly soluble or undergo exchange too slowly at the lower temperature limits of CDCl3 .
The higher dielectric constant of DCE-d4 (ε ≈ 10.5) compared to CDCl3 makes it an excellent non-coordinating solvent for cationic or highly polar organometallic complexes [2]. It provides the necessary solvating power to prevent aggregation and line broadening in NMR spectra, which is critical for accurate structural and mechanistic characterization in inorganic chemistry without resorting to coordinating solvents like DMSO-d6 [2].
Flammable;Acute Toxic;Irritant;Health Hazard